2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole
Description
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 2 and a propylsulfanyl group at position 3. The thiadiazole ring (containing two nitrogen and one sulfur atom) confers unique electronic and steric properties, while the bromine and sulfur-containing substituents influence its reactivity and biological activity.
Properties
Molecular Formula |
C5H7BrN2S2 |
|---|---|
Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-bromo-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2S2/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3 |
InChI Key |
JRJRNAMQZKEZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the bromination of a thiadiazole precursor. One common method includes the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiadiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include debrominated or modified thiadiazole derivatives.
Scientific Research Applications
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound with a thiadiazole ring, a bromine atom, and a propyl sulfanyl group attached. Its molecular formula is C5H7BrN2S2. The thiadiazole structure, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, contributes to its unique chemical properties and biological activities. The chemical reactivity of this compound is influenced by the bromine atom and the sulfanyl group, making it versatile in synthetic chemistry and medicinal applications.
Applications
The applications of this compound span various fields:
- Pharmaceutical Development: Its biological activities make it a candidate for drug development against cancer and infectious diseases.
- Antimicrobial and Anticancer Research: Research indicates that thiadiazole derivatives generally possess significant antimicrobial and anticancer properties.
- Versatile Building Block: Useful in synthesizing more complex molecules with potential applications in materials science and catalysis.
Biological Activities
This compound exhibits notable biological activities:
- Antimicrobial Properties: Effective against various bacterial and fungal strains.
- Anticancer Properties: Shows promise in inhibiting the growth of cancer cells.
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action:
- Enzyme Inhibition: It can inhibit certain enzymes involved in cancer progression and microbial growth.
- DNA Binding: Some derivatives can bind to DNA, disrupting cancer cell replication.
These interaction studies provide insights into how modifications to the thiadiazole structure can enhance biological activity.
Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-5-methyl-1,3,4-thiadiazole | Methyl group instead of propyl sulfanyl | Exhibits lower cytotoxicity compared to propyl derivative |
| 2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole | Cyclopropylmethyl substitution | Enhanced lipophilicity affecting bioavailability |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Trifluoromethyl group | Increased potency against certain cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfur atoms can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Electron Effects : Aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) introduce electron-withdrawing or donating effects, altering the thiadiazole ring’s electron density. The methoxy group (electron-donating) may enhance nucleophilic substitution at C2 compared to the electron-withdrawing chlorine .
Commercial Availability
- Market Presence : Phenyl- and halogen-substituted derivatives (e.g., 4-chlorophenyl, 4-methoxyphenyl) are commercially available via American Elements and CymitQuimica . The propylsulfanyl variant is less commonly listed, suggesting specialized synthesis may be required.
Biological Activity
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including a bromine atom and a propyl sulfanyl group attached to the thiadiazole ring, contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br) atoms. The presence of the bromine atom enhances its electrophilic character, while the propyl sulfanyl group increases hydrophobicity, which may influence its biological interactions.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles, including this compound, exhibit significant anticancer properties. A review highlighted that various thiadiazole derivatives showed cytotoxic effects against multiple cancer cell lines:
- Human Colon Cancer (HCT116) : IC50 values for related compounds range from 0.74 to 10.0 μg/mL. Notably, some derivatives demonstrated inhibition rates exceeding 89% at concentrations as low as 10 μM/mL .
- Human Lung Cancer (H460) : Similar efficacy was observed with IC50 values around 10 μg/mL .
- Breast Cancer (MCF-7) : Compounds derived from the thiadiazole scaffold have shown promising results with IC50 values indicating significant growth inhibition .
| Cell Line | Compound | IC50 (μg/mL) | Notes |
|---|---|---|---|
| HCT116 | This compound | 3.29 | High potency |
| H460 | Various | ~10 | Effective against lung cancer |
| MCF-7 | Various | ~12.57 | Selective for cancer cells |
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Gram-positive bacteria : Compounds have demonstrated activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Efficacy has been noted against Klebsiella pneumoniae and Escherichia coli.
The presence of specific substituents in the structure enhances the antimicrobial activity significantly .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its reactivity due to the bromine atom allows it to interact with biological targets such as enzymes or receptors involved in cancer cell proliferation and microbial growth.
Case Studies
Recent case studies have focused on the synthesis and evaluation of various thiadiazole derivatives:
- Synthesis of Derivatives : Researchers synthesized a series of substituted thiadiazoles and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
- Selectivity for Cancer Cells : In vitro studies have shown that certain derivatives selectively inhibit cancer cell growth while sparing normal cells, indicating potential for targeted therapy .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves cyclization of thiosemicarbazides or dithiocarbazates, followed by bromination. Key steps include:
- Cyclization : Reacting a linear precursor (e.g., thiosemicarbazide) with a sulfurizing agent under acidic or basic conditions. For example, cyclization in acetic acid at 80–100°C can yield the thiadiazole core .
- Bromination : Introducing bromine via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .
- Substituent introduction : The propylsulfanyl group can be added via nucleophilic displacement of a labile halogen or through coupling reactions. Anhydrous conditions and catalysts like CuI may enhance efficiency .
Q. Critical parameters :
- Temperature : Excess heat during bromination can lead to side products.
- pH : Acidic conditions stabilize intermediates during cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 265.98) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry. For example, crystal structures of analogous brominated thiadiazoles confirm bond angles and substituent positions .
Q. What are the recommended protocols for handling and storing this compound to ensure stability during experiments?
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .
- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .
- Stability tests : Monitor purity via HPLC every 3–6 months. Degradation products (e.g., de-brominated analogs) can form under prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing thiadiazole derivatives?
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For example, discrepancies in ¹³C NMR signals may arise from dynamic effects, which X-ray structures can clarify .
- Advanced crystallography : Use single-crystal X-ray diffraction to resolve tautomerism or polymorphism. In 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, crystallography confirmed the dominance of the amine tautomer over imine forms .
- Dynamic NMR : Variable-temperature NMR can detect slow conformational changes that distort room-temperature spectra .
Q. How does the propylsulfanyl substituent influence the electronic properties and reactivity of the thiadiazole core compared to other alkyl or aryl groups?
- Electronic effects : The propylsulfanyl group is electron-donating via sulfur’s lone pairs, increasing electron density on the thiadiazole ring. This enhances nucleophilic aromatic substitution (SNAr) reactivity at the bromine position compared to electron-withdrawing groups (e.g., nitro) .
- Steric effects : Longer alkyl chains (e.g., propyl vs. methyl) reduce steric hindrance, facilitating coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds faster with propylsulfanyl than bulkier tert-butyl groups .
- Comparative data : Cyclic voltammetry shows a 0.2 V reduction in oxidation potential for propylsulfanyl derivatives vs. phenyl analogs, indicating higher stability in redox-active applications .
Q. What strategies can be employed to functionalize the bromine atom in this compound for further derivatization in drug discovery?
- Cross-coupling reactions :
- Buchwald-Hartwig amination : Replace Br with amines using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to generate bioactive analogs .
- Sonogashira coupling : Introduce alkynes for click chemistry applications .
- Nucleophilic substitution : React with thiols or alkoxides to form sulfides or ethers. Secondary amines (e.g., piperidine) readily displace Br at 60–80°C .
- Metal-halogen exchange : Use organometallic reagents (e.g., Grignard) to generate intermediates for C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
